molecular formula C20H20N2O2 B1632719 3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

Cat. No.: B1632719
M. Wt: 320.4 g/mol
InChI Key: GYCVMJQCOXVUNV-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carboxylic acid

InChI

InChI=1S/C20H20N2O2/c1-22-17-12-14(20(23)24)9-10-15(17)18(13-6-2-3-7-13)19(22)16-8-4-5-11-21-16/h4-5,8-13H,2-3,6-7H2,1H3,(H,23,24)

InChI Key

GYCVMJQCOXVUNV-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=C1C3=CC=CC=N3)C4CCCC4

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=C1C3=CC=CC=N3)C4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1448 g (2.97 mol, 2.0 eq) of isopropylmagnesium chloride (2 M in THF) was charged to a dried reactor under nitrogen. 474 g (3.0 mol, 2.02 eq) of 2-bromopyridine was charged to the reactor over 1 h, while maintaining the content temperature at 35-45° C. The mixture was stirred at 40° C. for over 1 h. After cooling to 35-40° C., the reaction mixture was charged with 368 g (1.634 mol, 1.1 eq) of ZnBr2 while maintaining the temperature below 65° C. After addition, the mixture was warmed to 65° C. for 1 h. After cooling to 35-40° C., the reaction mixture was charged with 3046 g of NMP, followed by addition of 202.4 g (1.487 mol, 1.0) of methyl benzoate. The reaction mixture was warmed to 65° C. for another 1 h, then cooled to 35° C. To the mixture was added sequentially 6.66 g (0.029 mol, 0.02 eq) of palladium acetate, 31.14 g (0.119 mol, 0.08 eq) of PPh3 and 500.0 g (1.487 mol, 1.0 eq) of 2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester. After addition, the reaction mixture was warmed to 70° C. over 1 h, then warmed to 90° C. and stirred at 90° C. for 3 h. After completion, 25.2 g (0.124 mol, 0.083 eq) of tributyl phosphine, 2600 g of isopropyl acetate, and 3270 g of saturated ammonium solution were added sequentially to the reaction mixture. After agitating for 1 h, the batch contents were filtered and the solid was washed with 2×670 g of isopropyl acetate. The organic phase was separated, washed with 2×2230 g of 10% aq. NH4Cl, and then treated with 1484 ml of 4 M aq. HCl. The lower aq. phase was separated and the organic layer was extracted two times with 744 ml of 4 M aq. HCl. The aqueous phases were combined followed by the addition then 602 g of 1-propanol and 0.2176 g (16.32 mol, 11.0 eq) of 50% sodium hydroxide were added. The resultant mixture was heated to 89° C. for 2 h until the hydrolysis reaction was completed. The mixture was cooled to 25° C. and filtered through 0.5 micron in-line filter. To the filtrate was added 322 g (5.36 mol, 3.6 eq) of acetic acid. After warming at 60° C. for 1 h, the mixture was cooled to 25° C. over 2 h. The solid was filtered and the wet cake was washed with 2×1000 ml of a 1:2 mixture of 1-propanol and water, followed with 2×500 g of water. 365 g of the title compound was obtained after drying at 40° C. under vacuum with nitrogen purge (77% yeild).
Quantity
1448 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
322 g
Type
reactant
Reaction Step Three
Name
Quantity
368 g
Type
catalyst
Reaction Step Four
Name
Quantity
31.14 g
Type
reactant
Reaction Step Five
Name
2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester
Quantity
500 g
Type
reactant
Reaction Step Five
Quantity
6.66 g
Type
catalyst
Reaction Step Five
Quantity
0.2176 g
Type
reactant
Reaction Step Six
Quantity
602 g
Type
solvent
Reaction Step Six
Name
Quantity
3046 g
Type
solvent
Reaction Step Seven
Quantity
474 g
Type
reactant
Reaction Step Eight
Quantity
202.4 g
Type
reactant
Reaction Step Nine
Quantity
25.2 g
Type
reactant
Reaction Step Ten
Quantity
2600 g
Type
reactant
Reaction Step Ten
Quantity
3270 g
Type
reactant
Reaction Step Ten

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